2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

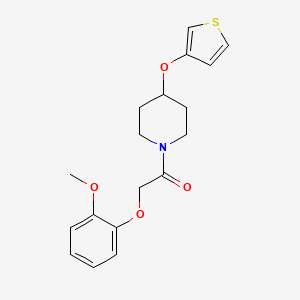

The chemical structure of the compound can be represented as follows:

This structure includes a methoxyphenoxy group, a piperidine moiety, and a thiophene ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.3 |

| Similar Derivative | HeLa (cervical cancer) | 4.8 |

These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

The antimicrobial action is believed to occur via disruption of bacterial cell membranes and inhibition of key metabolic pathways.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors involved in cell signaling pathways. The compound may act as an inhibitor of certain kinases or enzymes that are crucial for tumor growth and bacterial survival.

Study 1: Antitumor Efficacy

In a study published in Chemical Biology & Drug Design, researchers synthesized several derivatives based on the core structure of this compound. The derivatives were tested for their ability to induce apoptosis in cancer cells. The study found that certain modifications enhanced the antitumor efficacy significantly, with some derivatives showing IC50 values below 5 µM against breast cancer cells.

Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of the compound against pathogenic bacteria. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-(2-Methoxyphenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone?

- The synthesis involves coupling a substituted phenoxy moiety with a piperidine-thiophene scaffold. Key steps include:

- Nucleophilic substitution : Formation of the piperidinyl-thiophenoxy intermediate under inert conditions (argon/nitrogen) to prevent oxidation .

- Acylation : Reaction with 2-(2-methoxyphenoxy)acetyl chloride in dimethylformamide (DMF) at 60–70°C to optimize yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers assess the purity and structural integrity of this compound post-synthesis?

- Analytical techniques :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxyphenoxy, piperidinyl, and thiophen-3-yloxy group integration (e.g., singlet for methoxy protons at δ 3.8 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 414.14) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- In vitro screening :

- Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) due to structural similarity to neuromodulators .

- Enzyme inhibition : Kinetic assays (IC₅₀ determination) against kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different experimental models?

- Contradiction analysis :

- Dose-response validation : Compare IC₅₀ values across multiple assays (e.g., receptor binding vs. functional cAMP assays) .

- Metabolic stability : Assess liver microsome stability (e.g., rat/human) to identify species-specific degradation .

- Solubility effects : Use DMSO concentration controls (<0.1%) to avoid artifacts in cell-based assays .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Structural modifications :

- Prodrug design : Introduce ester groups at the methoxyphenoxy moiety to enhance oral bioavailability .

- Lipinski’s Rule compliance : Calculate logP (target <5) and polar surface area (PSA <140 Ų) using computational tools (e.g., SwissADME) .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

- Key modifications :

- Methoxyphenoxy group : Replace with halogenated or bulkier substituents to modulate receptor affinity .

- Piperidine-thiophene linkage : Introduce sp³-hybridized carbons to reduce metabolic oxidation .

Q. What advanced analytical methods characterize degradation products under stressed conditions?

- Forced degradation studies :

- Acid/Base hydrolysis : HPLC-MS to identify cleavage products (e.g., thiophen-3-ol or piperidine derivatives) .

- Photodegradation : UV light exposure (ICH Q1B guidelines) followed by LC-QTOF to detect radical-mediated byproducts .

Q. Data Reproducibility & Experimental Design

Q. How can researchers address batch-to-batch variability in synthesis?

- Process controls :

- In-line FTIR : Monitor reaction progress in real-time to ensure consistent intermediate formation .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize temperature, solvent ratios, and catalyst loading .

Q. What experimental safeguards minimize false positives in receptor binding assays?

- Validation steps :

- Counter-screening : Test against related receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) .

- Positive/Negative controls : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) .

Q. How to mitigate organic degradation during long-term stability studies?

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-21-16-4-2-3-5-17(16)22-12-18(20)19-9-6-14(7-10-19)23-15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNYVZJYOLVQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.